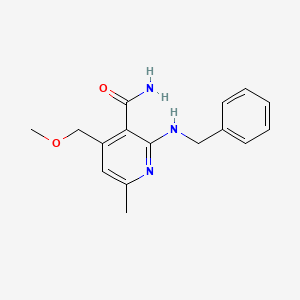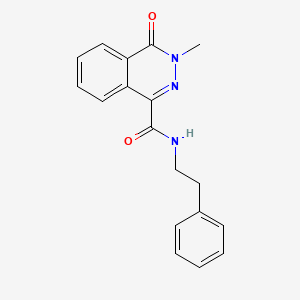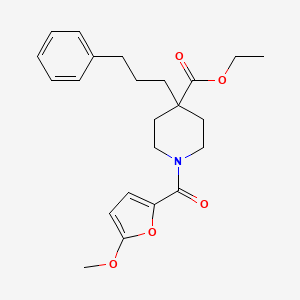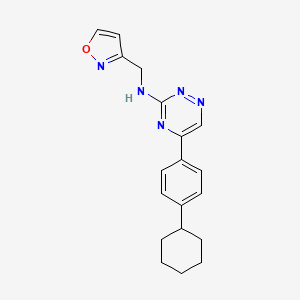
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide, also known as BML-210, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide activates Nrf2 by inhibiting the activity of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. This results in the upregulation of antioxidant and detoxification genes, leading to the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide.
Biochemical and Physiological Effects:
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to modulate several biochemical and physiological processes. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide reduces oxidative stress and inflammation in the brain, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been extensively studied, and its mechanism of action is well understood. However, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective Nrf2 activators based on the structure of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide involves the reaction of 2-amino-4-methoxymethyl-6-methylpyridine with benzylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using column chromatography. The yield of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide obtained through this method is around 60%.
Aplicaciones Científicas De Investigación
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-8-13(10-21-2)14(15(17)20)16(19-11)18-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRRXAVYJYPOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C(=O)N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6139353.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6139368.png)
![3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6139376.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)



![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)